molecular formula C20H26N4O4 B11162383 ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Cat. No.: B11162383
M. Wt: 386.4 g/mol
InChI Key: XDAYYPHSLIWADS-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Bartoli indole synthesis and the Fischer indole synthesis . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the butanoyl group via an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The butanoyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and a butanoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26)

InChI Key

XDAYYPHSLIWADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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